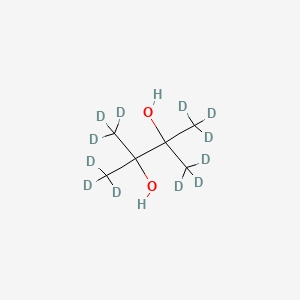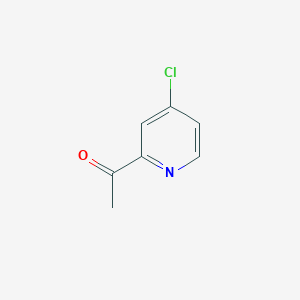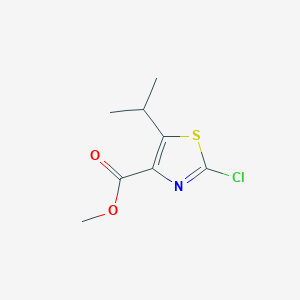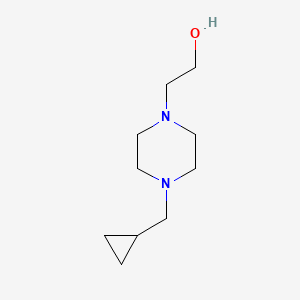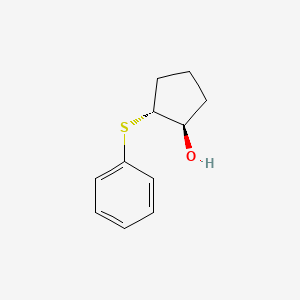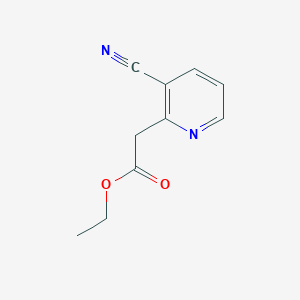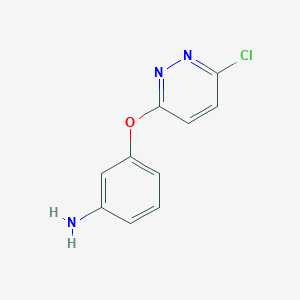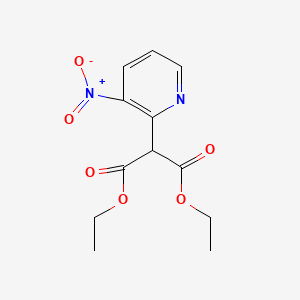
Diethyl-2-(3-Nitropyridin-2-yl)malonat
Übersicht
Beschreibung
“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a chemical compound with the CAS Number: 64362-41-0 . It has a molecular weight of 282.25 and its linear formula is C12H14N2O6 .
Synthesis Analysis
The synthesis of “Diethyl 2-(3-nitropyridin-2-yl)malonate” involves two stages . In the first stage, malonic acid diethyl ester reacts with sodium hydride in dimethyl sulfoxide at 0℃ for 0.5h under an inert atmosphere . In the second stage, 2-Chloro-3-nitropyridine is added to the reaction mixture and heated to 100℃ for 15 mins . The reaction mixture is then cooled to 0°C and quenched with aqueous ammonium chloride solution . The aqueous reaction mixture is extracted with ethyl acetate and the organic layer is distilled under vacuum to obtain the titled compound .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-(3-nitropyridin-2-yl)malonate” is represented by the linear formula C12H14N2O6 . The InChI Key for this compound is IMGOJADWUZXLFZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a solid at room temperature . It has a molecular weight of 282.25 .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diethyl-2-(3-Nitropyridin-2-yl)malonat ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann verwendet werden, um die Nitropyridin-Gruppierung in größere Moleküle einzuführen, was ein entscheidender Schritt bei der Synthese verschiedener Pharmazeutika und Agrochemikalien ist. Die Malonatgruppe in dieser Verbindung ist besonders reaktiv, wodurch nachfolgende Modifikationen ermöglicht werden, um komplexe molekulare Architekturen zu erstellen .
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Baustein für die Synthese von Medikamentenkandidaten. Ihre Struktur findet sich in Molekülen wieder, die biologische Aktivität zeigen, wie z. B. entzündungshemmende, antivirale und Antikrebsaktivitäten. Forscher nutzen sie, um neue Verbindungen zu entwickeln, die mit biologischen Zielstrukturen interagieren können, was zu potenziellen neuen Therapien führt .
Materialwissenschaft
Das Nitropyridinderivat wird auch in der Materialwissenschaft zur Herstellung von fortschrittlichen Materialien untersucht. Seine elektronischen Eigenschaften machen es für die Verwendung bei der Entwicklung von organischen Halbleitern geeignet, die in Solarzellen, Leuchtdioden (LEDs) und Transistoren eingesetzt werden .
Katalyse
Diese Verbindung kann als Ligand in der Katalyse wirken. Sie kann sich an Metalle koordinieren, um Katalysatoren zu bilden, die in verschiedenen chemischen Reaktionen verwendet werden, darunter Kreuzkupplungsreaktionen, die eine wichtige Rolle bei der Herstellung komplexer organischer Verbindungen spielen. Diese Katalysatoren können die Effizienz und Selektivität chemischer Umwandlungen erhöhen .
Agrochemische Forschung
In der agrochemischen Forschung wird this compound zur Synthese von Verbindungen verwendet, die als Herbizide oder Pestizide dienen können. Der Nitropyridinring kann Teil des aktiven Teils sein, der mit biologischen Systemen in Pflanzen oder Insekten interagiert und deren Wachstum oder Überleben stört .
Fluoreszierende Sonden
Die Struktur der Verbindung eignet sich für die Gestaltung von fluoreszierenden Sonden. Diese Sonden können in der Bio-Bildgebung verwendet werden, um biologische Prozesse in Echtzeit zu verfolgen und zu visualisieren. Die Nitropyridingruppe kann modifiziert werden, um bei bestimmten Wellenlängen Fluoreszenz auszustrahlen, was sie zu einem vielseitigen Werkzeug in der Zellbiologie macht .
Peptidmodifikation
Es kann in der Peptidmodifikation eingesetzt werden. Die Malonatgruppe kann mit Aminosäuren oder Peptiden reagieren, was zu modifizierten Peptiden mit veränderten Eigenschaften führt. Dies ist nützlich für die Untersuchung von Struktur-Funktions-Beziehungen von Peptiden und die Entwicklung von Peptid-basierten Medikamenten .
Nanotechnologie
Schließlich findet this compound Anwendung in der Nanotechnologie. Es kann verwendet werden, um die Oberfläche von Nanopartikeln zu funktionalisieren und ihnen gewünschte chemische Eigenschaften für den Einsatz in der Wirkstoffabgabe, Diagnostik und anderen Nanomedizin-Anwendungen zu verleihen .
Safety and Hazards
The safety information available indicates that “Diethyl 2-(3-nitropyridin-2-yl)malonate” should be handled with caution . The compound has been assigned the signal word “Warning” and the GHS pictogram GHS07 . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
diethyl 2-(3-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGOJADWUZXLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521946 | |
| Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64362-41-0 | |
| Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
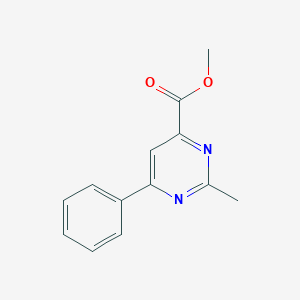


![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
